molecular formula C28H46O4 B584948 Diisodecyl Phthalate-d4 CAS No. 1346604-79-2

Diisodecyl Phthalate-d4

Cat. No.: B584948
CAS No.: 1346604-79-2
M. Wt: 450.696
InChI Key: ZVFDTKUVRCTHQE-OLNJRPQYSA-N
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Description

Diisodecyl Phthalate-d4 is a deuterated form of Diisodecyl Phthalate, a high-molecular-weight phthalate primarily used as a plasticizer in various plastic products. The deuterated version is often used in scientific research to trace and study the behavior of the non-deuterated compound in different environments. Diisodecyl Phthalate is known for its flexibility and durability, making it a common additive in the production of flexible plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl Phthalate-d4 is synthesized through the esterification of phthalic acid with isomeric decyl alcohols, where the hydrogen atoms are replaced with deuterium. The reaction typically involves heating phthalic anhydride with isodecyl alcohols in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisodecyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which allows for precise tracking and analysis. Some applications include:

Mechanism of Action

Diisodecyl Phthalate-d4 exerts its effects primarily through its interaction with cellular receptors and enzymes. It is metabolized into various monoesters, which can mimic or interfere with natural hormones, leading to endocrine disruption. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparison with Similar Compounds

Uniqueness: Diisodecyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research settings for tracing and quantifying phthalate exposure. Its metabolic profile and interaction with biological systems also distinguish it from other similar compounds .

Biological Activity

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate commonly used as a plasticizer in various industrial applications. This article explores the biological activity of Diisodecyl Phthalate-d4 (DIDP-d4), a deuterated form of DIDP, focusing on its metabolism, toxicity, and potential health effects based on diverse research findings.

DIDP is characterized by its chemical stability and low volatility, making it suitable for use in products requiring flexibility and durability. The metabolism of DIDP involves hydrolysis to form monoesters, followed by further oxidation to produce secondary metabolites. Studies indicate that DIDP is rapidly metabolized and does not bioaccumulate significantly in biological systems .

The primary metabolites detected in human urine include phthalic acid and oxidized monoester derivatives, with secondary metabolites being more prevalent than primary forms . The presence of these metabolites serves as biomarkers for assessing human exposure to DIDP.

Acute Toxicity

Research indicates that DIDP exhibits low acute toxicity. The LD50 (lethal dose for 50% of the population) values are reported to be greater than 29,100 mg/kg in rats, suggesting a high tolerance to acute exposure . Inhalation studies have shown an LC50 (lethal concentration for 50% of the population) greater than 12,540 mg/m³, reinforcing its low acute toxicity profile .

Chronic Toxicity

Chronic exposure studies have revealed significant effects on liver and kidney weights in animal models. For instance, a 21-day feeding study demonstrated increased liver weights at doses as low as 300 mg/kg/day, with notable histological changes observed at higher doses . The NOAEL (No Observed Adverse Effect Level) was established at 116 mg/kg/day, while the LOAEL (Lowest Observed Adverse Effect Level) was noted at 353 mg/kg/day due to increased liver weights and enzyme activity indicative of peroxisome proliferation .

Human Exposure Studies

Human biological monitoring has shown that secondary metabolites of DIDP are consistently detected in urine samples from exposed populations. For example, median concentrations of the secondary metabolite MCINP were found to be approximately 2.7 µg/L in general populations, with higher levels observed in children compared to adults . This suggests a significant exposure risk among vulnerable groups.

Occupational Exposure

A study assessing occupational exposure among workers in plastic manufacturing found detectable levels of DIDP metabolites in urine samples. Workers exposed to DIDP showed median urinary concentrations of monohydroxy diisodecyl phthalate (OH-MiDP) at 16.8 µg/L, indicating potential health risks associated with prolonged exposure .

Environmental Impact

Research has also documented the leaching of phthalates from medical supplies into the environment. This raises concerns about indirect exposure pathways for humans and wildlife through contaminated food sources or water systems .

Summary Table: Toxicity Data for this compound

Parameter Value Reference
LD50 (oral, rat)>29,100 mg/kg
LC50 (inhalation, rat)>12,540 mg/m³
NOAEL (oral)116 mg/kg/day
LOAEL (oral)353 mg/kg/day
Median urinary MCINP2.7 µg/L

Properties

IUPAC Name

bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDTKUVRCTHQE-OLNJRPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747688
Record name Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-79-2
Record name Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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